molecular formula C10H11FO2 B14817765 2-Cyclopropoxy-4-fluoro-1-methoxybenzene

2-Cyclopropoxy-4-fluoro-1-methoxybenzene

Cat. No.: B14817765
M. Wt: 182.19 g/mol
InChI Key: CFMCCSQKCSKCIP-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluoro-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Fluoro group at position 4: A highly electronegative substituent that influences electronic distribution and may enhance metabolic stability.
  • Methoxy group at position 1: A common electron-donating group affecting solubility and aromatic reactivity.

The cyclopropoxy group is notable for its rarity in commercial compounds, distinguishing it from more common alkoxy substituents like ethoxy or methoxy.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H11FO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

CFMCCSQKCSKCIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)OC2CC2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

O-Alkylation of 4-Fluoro-3-Methoxyphenol

The most documented method involves O-alkylation of 4-fluoro-3-methoxyphenol with 1-bromomethyl cyclopropane. This two-step process achieves yields exceeding 95% under controlled conditions.

Reaction Mechanism
  • Alkylation :

    • Substrate : 4-Fluoro-3-methoxyphenol
    • Reagent : 1-Bromomethyl cyclopropane
    • Base : Potassium tert-butoxide or sodium hydride
    • Solvent : Toluene/NMP (4:1 v/v) or 2-butanone/water biphasic system
    • Conditions : Reflux (80–95°C, 6–18 hours).

    The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the cyclopropane bromide.

  • Workup :

    • Phase separation, solvent distillation, and product isolation via vacuum distillation or recrystallization.
Optimization Insights
  • Solvent Choice : Toluene/NMP mixtures enhance reaction efficiency by stabilizing intermediates.
  • Catalyst : Tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems.
  • Yield : 99% in 2-butanone with TBAB, 97% in toluene/NMP.

Bromination Followed by Debenzylation (Multi-Step Synthesis)

Copper-Catalyzed Chan–Lam Cyclopropylation

Methodology

This method employs potassium cyclopropyl trifluoroborate and 4-fluoro-1-methoxyphenol under oxidative conditions:

  • Catalyst : Cu(OAc)₂ (10 mol%)
  • Ligand : 1,10-Phenanthroline (10 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene/water (3:1 v/v)
  • Conditions : 70°C, O₂ atmosphere, 12 hours.
Reaction Scope
  • Yield : 65–85% for electron-rich phenols; lower (~50%) for electron-poor substrates.
  • Functional Group Tolerance : Compatible with esters, nitriles, and halogens.

Comparative Analysis of Methods

Parameter SNAr O-Alkylation Chan–Lam Coupling
Yield 95–99% 65–85%
Steps 1–4 1
Catalyst None or TBAB Cu(OAc)₂/1,10-phenanthroline
Solvent Toluene/NMP or 2-butanone Toluene/water
Temperature 80–95°C 70°C
Functional Tolerance Moderate High
Scalability Industrial (kg-scale) Lab-scale (mmol)

Critical Challenges and Innovations

Regioselectivity in SNAr

Early methods suffered from competing alkylation at the fluorine position. This was mitigated using bulky bases (e.g., potassium tert-butoxide) and polar aprotic solvents.

Purification Techniques

  • Distillation : Effective for isolating 4-fluoro-3-methoxyphenol (125°C at 1 mbar).
  • Recrystallization : IPA/water mixtures purify final products to >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-1-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then deprotonated to yield the substituted benzene ring .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Reported Use (if available) Reference
2-Cyclopropoxy-4-fluoro-1-methoxybenzene Cyclopropoxy, fluoro, methoxy Ether, halogen, ether Not explicitly stated N/A
Etofenprox Ethoxyphenyl, methylpropoxy, phenoxy Ether, aromatic Insecticide (pyrethroid ether) [1]
Bromuconazole Bromo, dichlorophenyl, triazole Halogens, triazole Fungicide (triazole class) [1]
Flusilazole Bis(4-fluorophenyl)methylsilyl, triazole Fluorophenyl, triazole Fungicide (triazole class) [1]

Key Findings:

Substituent Effects on Reactivity and Stability

  • The cyclopropoxy group in the target compound introduces steric strain compared to the ethoxy group in etofenprox. This strain may reduce metabolic degradation but increase synthetic complexity .
  • The fluoro group at position 4 parallels its presence in flusilazole, where fluorine enhances lipophilicity and target-binding affinity in fungicides .

Electronic and Steric Differences Unlike bromuconazole and flusilazole (which rely on triazole rings for antifungal activity), the target compound lacks heterocyclic moieties, suggesting a divergent mechanism of action.

Inferred Applications

  • While etofenprox acts as an insecticide via sodium channel modulation, the target compound’s fluorinated and strained ether structure may suit herbicidal or fungicidal roles, though empirical validation is required.

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